REACTION_CXSMILES
|
[C:1]([CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)#[N:2].C(O[C:12]1(O[Si](C)(C)C)[CH2:14][CH2:13]1)C.C(O)(=O)C.C([BH3-])#N.[Na+]>CO>[CH:12]1([N:6]2[CH2:7][CH2:8][CH:3]([C:1]#[N:2])[CH2:4][CH2:5]2)[CH2:14][CH2:13]1 |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1CCNCC1
|
Name
|
|
Quantity
|
83 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1(CC1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to RT
|
Type
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FILTRATION
|
Details
|
filtered through kieselguhr
|
Type
|
WASH
|
Details
|
the filter cake was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed twice with 1 N aqueous sodium hydroxide solution and once with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)N1CCC(CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |